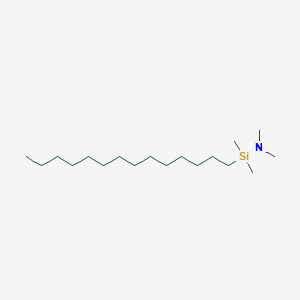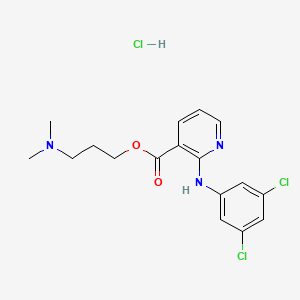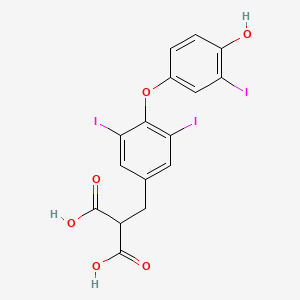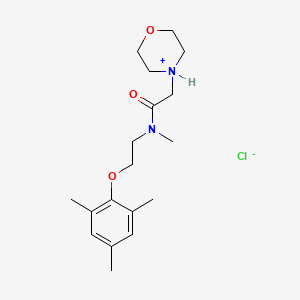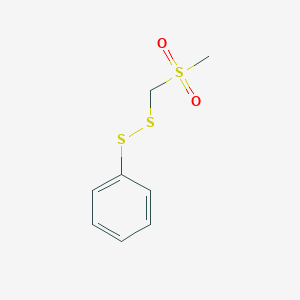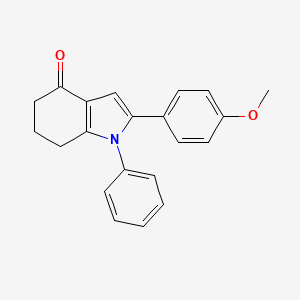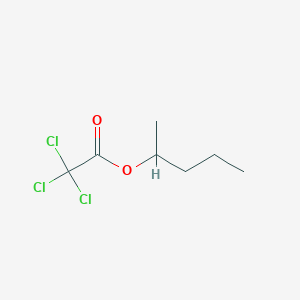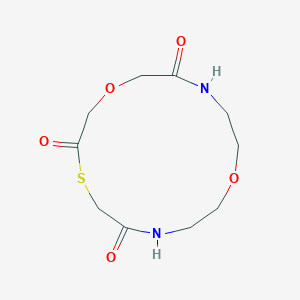
1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as ethers, amides, and a thioester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the desired ring structure. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and production rates.
Analyse Des Réactions Chimiques
Types of Reactions
1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the amide or ether sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Applications De Recherche Scientifique
1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its functional groups allow it to interact with biological macromolecules, potentially disrupting cellular processes and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Known for its use as a ligand in coordination chemistry.
4,7,13-Trioxa-1,10-diazacyclopentadecane: Another compound with similar structural features and applications.
Uniqueness
1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione is unique due to the presence of both sulfur and nitrogen atoms within its ring structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
74229-40-6 |
|---|---|
Formule moléculaire |
C10H16N2O5S |
Poids moléculaire |
276.31 g/mol |
Nom IUPAC |
1,10-dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione |
InChI |
InChI=1S/C10H16N2O5S/c13-8-5-17-6-10(15)18-7-9(14)12-2-4-16-3-1-11-8/h1-7H2,(H,11,13)(H,12,14) |
Clé InChI |
DKKOJQCGAHGSSY-UHFFFAOYSA-N |
SMILES canonique |
C1COCCNC(=O)CSC(=O)COCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)

![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)


![1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene](/img/structure/B14437403.png)

